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molecular formula C12H9BrO4 B043489 7-Acetoxy-4-bromomethylcoumarin CAS No. 2747-04-8

7-Acetoxy-4-bromomethylcoumarin

Cat. No. B043489
M. Wt: 297.1 g/mol
InChI Key: YDJFMNSSDOXBSR-UHFFFAOYSA-N
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Patent
US07527934B2

Procedure details

NaOMe (5.38 mL, 0.5 M, 2.69 mmol) was added slowly under argon to a stirred solution of 4-bromomethyl-7-acetoxycoumarin 6 (0.80 g, 2.69 mmol) in dry methanol (15 mL). The resulting mixture was stirred for 0.5 h. The methanolic solution was acidified with Dowex 50WX8 (H+) resin, filtered, washed with methanol, and evaporated to afford 7 as a white solid (0.68 g, 100%). TLC (hexane/ethyl acetate, 1:3): Rf=0.58. mp 207° C. 1H NMR (CD3OD, 500 MHz) δ 4.66 (s, 2H, CH2), 6.36 (s, 1H, C═CH), 6.73 (d, J=1.5 Hz, 1H), 6.84 (dd, J=1.5, 8.5 Hz, 1H), 7.71 (d, J=8.5 Hz, 1H). 13C NMR (CD3OD, 125 MHz) δ 27.58, 103.80, 111.17, 112.32, 114.37, 127.54, 153.61, 157.23, 163.24, 163.28. ESIMS calcd for C10H8BrO3 [M+H]+ 255.0. Found 255.1.
Name
NaOMe
Quantity
5.38 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Br:4][CH2:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16]C(=O)C)=[CH:13][CH:14]=2)[O:9][C:8](=[O:20])[CH:7]=1>CO>[Br:4][CH2:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([OH:16])=[CH:13][CH:14]=2)[O:9][C:8](=[O:20])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
NaOMe
Quantity
5.38 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.8 g
Type
reactant
Smiles
BrCC1=CC(OC2=CC(=CC=C12)OC(C)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrCC1=CC(OC2=CC(=CC=C12)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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